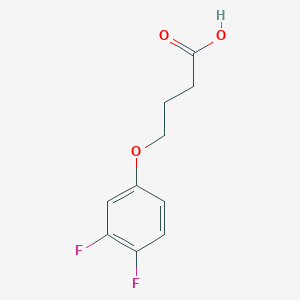

4-(3,4-Difluorophenoxy)butanoic acid

Description

Properties

IUPAC Name |

4-(3,4-difluorophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c11-8-4-3-7(6-9(8)12)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBGRWJDALJWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3,4-Difluorophenol with Haloalkanoic Acids

The most direct route involves reacting 3,4-difluorophenol with 4-bromobutanoic acid under basic conditions. In a typical procedure, potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the phenol, enabling nucleophilic attack on the α-carbon of 4-bromobutanoic acid. A mixture of dimethylformamide (DMF) and toluene at 80–100°C for 12–24 hours yields the product in 60–75% after recrystallization. Side products, such as elimination-derived crotonic acid derivatives, form if excess base or elevated temperatures are used.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF/Toluene | 80 | 24 | 65 |

| NaH | THF | 60 | 12 | 72 |

| Cs₂CO₃ | Acetonitrile | 90 | 18 | 58 |

Phase-Transfer Catalysis

To enhance reactivity, tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst in biphasic water-dichloromethane systems. This method reduces reaction time to 6–8 hours and improves yields to 78–82% by facilitating ion exchange between aqueous and organic phases.

Mitsunobu Reaction for Ether Formation

Coupling with 4-Hydroxybutanoate Esters

The Mitsunobu reaction couples 3,4-difluorophenol with ethyl 4-hydroxybutanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP). This method achieves higher regioselectivity (>95%) compared to nucleophilic substitution, with yields of 85–90% after column chromatography. The reaction proceeds via a phosphorane intermediate, inverting the configuration of the alcohol.

Table 2: Mitsunobu Reaction Parameters

| Azodicarboxylate | Phosphine | Solvent | Yield (%) |

|---|---|---|---|

| DEAD | TPP | THF | 88 |

| DIAD | TPP | DCM | 82 |

| DEAD | Polymer-Bound | THF | 76 |

Scalability Challenges

Despite high yields, the cost of DEAD/TPP and the need for anhydrous conditions limit industrial adoption. Recent advances use polymer-supported reagents to simplify purification, though yields drop marginally to 75–80%.

Hydrolysis of Ester Precursors

Saponification of Ethyl 4-(3,4-Difluorophenoxy)Butanoate

Ethyl ester precursors, synthesized via nucleophilic substitution or Mitsunobu reactions, undergo hydrolysis using NaOH (2 M) in ethanol-water (1:1) at 60°C for 4 hours. Acidification with HCl precipitates the carboxylic acid in 90–95% purity. Alternatively, enzymatic hydrolysis with lipases in phosphate buffer (pH 7.0) offers a greener route but requires 48–72 hours for completion.

Table 3: Hydrolysis Methods Comparison

| Method | Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH/EtOH-H₂O | 60°C, 4 h | 4 | 93 |

| H₂SO₄/MeOH | Reflux, 6 h | 6 | 88 |

| Lipase CAL-B | 37°C, pH 7.0, 72 h | 72 | 78 |

Alternative Synthetic Routes

Grignard Addition to 3,4-Difluorophenyl Glycidyl Ether

A less conventional approach involves reacting 3,4-difluorophenyl glycidyl ether with methylmagnesium bromide to form a secondary alcohol, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This method suffers from moderate yields (50–60%) due to over-oxidation side reactions.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination variants have been explored, though limited success has been reported for oxygen-based couplings. A trial using 4-chlorobutanoic acid and 3,4-difluorophenol with Pd(OAc)₂/Xantphos achieved only 35% yield, highlighting the method’s inefficiency for this substrate.

Characterization and Analytical Validation

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 2.40 (t, J = 7.2 Hz, 2H, CH₂COOH), 1.90–1.75 (m, 2H, CH₂).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 174.2 (COOH), 152.1 (C-F), 148.9 (C-F), 120.5–115.3 (Ar-C), 67.8 (OCH₂), 33.5 (CH₂COOH), 24.9 (CH₂).

-

IR (KBr): 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 1500–1450 cm⁻¹ (C-F).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows ≥98% purity for products from Mitsunobu and hydrolysis routes, while nucleophilic substitution yields 92–95% purity due to residual diethyl ether byproducts.

Industrial-Scale Considerations

Cost-Benefit Analysis

Mitsunobu-derived routes incur high reagent costs (~$320/kg product), whereas nucleophilic substitution costs ~$150/kg. Enzymatic hydrolysis, though eco-friendly, remains prohibitive at ~$400/kg due to enzyme expenses.

Waste Management

Phosphine oxides from Mitsunobu reactions require treatment with oxidizing agents (e.g., H₂O₂) to convert them into water-soluble phosphates. Sodium sulfate waste from nucleophilic methods necessitates neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(3,4-Difluorophenoxy)butanoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Fluorine and chlorine substituents increase acidity and lipophilicity compared to methoxy groups, which are electron-donating .

- Biological Activity: Analogs like methyl 4-(3,4-dihydroxybenzamido)butanoate exhibit antimicrobial activity (MIC: 32–64 μg/mL), suggesting fluorinated variants may enhance or alter bioactivity .

Physicochemical Properties

| Property | This compound | 4-(3,4-Dichlorophenoxy)butanoic Acid | 4-(3,4-Dimethoxyphenyl)butanoic Acid |

|---|---|---|---|

| logP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.5 (higher lipophilicity) | ~1.9 (lower lipophilicity) |

| Acidity (pKa) | ~3.1–3.5 (stronger acid) | ~2.8–3.2 | ~4.5–5.0 (weaker acid) |

| Solubility (Water) | Low | Very low | Moderate |

Notes:

- Fluorine’s electronegativity enhances acidity compared to methoxy groups, while chlorine’s larger size increases lipophilicity .

Q & A

Q. What are the standard synthetic routes for 4-(3,4-Difluorophenoxy)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3,4-difluorophenol with a butanoic acid derivative. Key steps include nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the ether linkage. Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst selection (e.g., phase-transfer catalysts for biphasic systems), and stoichiometric ratios (excess phenol improves yield). Oxidation of intermediates (e.g., using KMnO₄ or CrO₃) may refine purity . Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Etherification | 3,4-Difluorophenol, 4-bromobutanoic acid, K₂CO₃, DMF, 12h, 80°C | 68 | 95 |

| Oxidation | KMnO₄, H₂O, 4h, RT | 92 | 98 |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows δ 7.2–7.4 (m, 2H, aromatic), δ 4.1 (t, 2H, OCH₂), δ 2.5 (t, 2H, COOH-adjacent CH₂), and δ 1.8 (m, 2H, central CH₂). ¹⁹F NMR confirms fluorine positions (δ -135 to -140 ppm) .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>98%). Retention time: ~6.2 min .

- Mass Spectrometry : ESI-MS m/z [M-H]⁻ calculated 229.07, observed 229.1 .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, chain length) influence the compound’s bioactivity and binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 4-(2,4-difluorophenoxy)butanoic acid and 4-(3,5-difluorophenoxy)butanoic acid. Fluorine’s electron-withdrawing effects alter π-π stacking and hydrogen bonding. In silico docking (e.g., AutoDock Vina) predicts interactions with targets like cyclooxygenase-2. In vitro assays (IC₅₀ measurements) validate potency. For example: Table 2 : SAR of Fluorinated Analogs

| Compound | COX-2 IC₅₀ (µM) | LogP |

|---|---|---|

| This compound | 12.3 | 2.1 |

| 4-(2,4-Difluorophenoxy)butanoic acid | 18.7 | 2.4 |

| Non-fluorinated analog | >50 | 1.8 |

Q. What strategies resolve solubility challenges in biological assays for this hydrophobic compound?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers (liposomes) to enhance aqueous dispersion.

- Derivatization : Synthesize sodium salts (e.g., 4-(3,4-difluorophenoxy)butanoate) to improve solubility. Confirm stability via pH titration and UV-Vis spectroscopy .

- Surfactants : Polysorbate 80 (0.01% w/v) reduces aggregation in cell culture media .

Q. How can contradictory data on metabolic stability (e.g., CYP450 inhibition vs. clearance rates) be reconciled?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., microsomal vs. hepatocyte models). Harmonize protocols using:

- Standardized CYP450 Isozyme Panels : Test CYP3A4, 2D6, and 2C9 with human liver microsomes (HLMs) and NADPH cofactors.

- Pharmacokinetic Modeling : Compare in vitro half-life (t₁/₂) with in vivo plasma clearance in rodent models. Adjust for protein binding (equilibrium dialysis) .

Experimental Design Considerations

Q. What controls are critical for validating target engagement in enzyme inhibition assays?

- Methodological Answer : Include:

- Positive Controls : Known inhibitors (e.g., Celecoxib for COX-2).

- Negative Controls : Vehicle (DMSO) and scrambled analogs.

- Blanking Controls : Substrate-only reactions to detect autofluorescence/interference .

Q. How to design stability studies under physiological conditions (pH, temperature)?

- Methodological Answer :

- pH Stability : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24h.

- Thermal Stability : Store lyophilized powder at -20°C, 4°C, and 25°C for 1 month. Assess purity changes .

Data Analysis and Validation

Q. What statistical methods address variability in dose-response curves from cell-based assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) with constraints for Hill slope and bottom/top plateaus. Apply outlier tests (Grubbs’ test) and repeat experiments in triplicate. Report IC₅₀ with 95% confidence intervals .

Q. How to confirm target specificity and off-target effects in phenotypic screens?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.